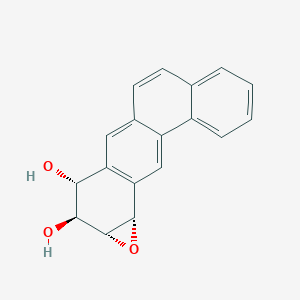
CCRIS 779
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCRIS 779: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a stereoisomeric compound known for its complex structure, which includes multiple fused benzene rings and an epoxide group. This compound is of significant interest in scientific research due to its potential biological activities and interactions with DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 779 typically involves multi-step organic reactions. One common method includes the epoxidation of benz(a)anthracene derivatives followed by dihydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide group, leading to the formation of diol derivatives.
Reduction: Reduction reactions can target the epoxide ring, converting it into a diol.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peracids and other oxidizing agents are commonly used for epoxidation.
Reducing Agents: Sodium borohydride and other reducing agents can be used for the reduction of the epoxide ring.
Catalysts: Transition metal catalysts are often employed to facilitate these reactions.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, CCRIS 779 is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology
Biologically, this compound is studied for its interactions with DNA. It forms adducts with DNA, which can be used to understand the mechanisms of mutagenesis and carcinogenesis.
Medicine
In medicine, research focuses on the compound’s potential role in cancer development and its use as a biomarker for exposure to PAHs.
Industry
While its industrial applications are limited, the compound’s derivatives are explored for use in materials science and environmental monitoring.
Mécanisme D'action
The mechanism by which CCRIS 779 exerts its effects involves its interaction with DNA. The compound forms covalent adducts with DNA, leading to structural changes that can result in mutations. These interactions are mediated by the epoxide group, which reacts with nucleophilic sites on the DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: Another PAH with similar DNA-binding properties.
Benz(a)anthracene: The parent compound from which CCRIS 779 is derived.
Chrysene: A PAH with a similar structure but different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both dihydroxy and epoxide groups, which contribute to its distinct reactivity and biological interactions.
Propriétés
Numéro CAS |
64937-39-9 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
Clé InChI |
QMVDCUCAPJTHNE-VSZNYVQBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
Synonymes |
[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















